molecular formula C18H15N3O2S B5791253 N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B5791253
M. Wt: 337.4 g/mol
InChI Key: QFAOHPFRLPUNBX-UHFFFAOYSA-N
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Description

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the cyclocondensation of α-aminonitriles with carbon disulfide to form 2-mercapto-5-amino thiazoles, which can then be further modified . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12(22)19-18-21-16(11-24-18)13-7-9-15(10-8-13)20-17(23)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAOHPFRLPUNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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